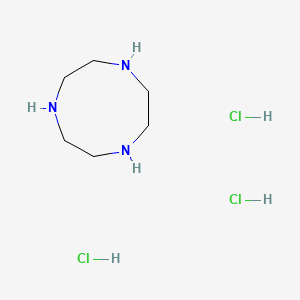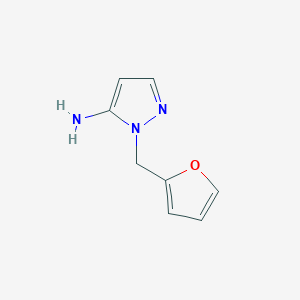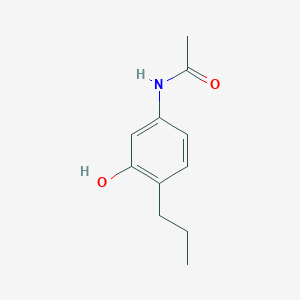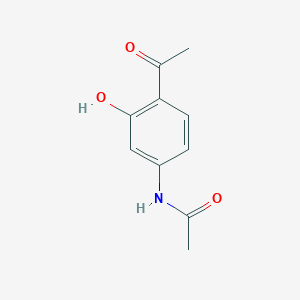
1,4,7-Triazacyclononane trihydrochloride
Übersicht
Beschreibung
1,4,7-Triazacyclononane trihydrochloride is an off-white to yellow crystalline powder . It is a chelate ring with six phosphate groups and six nitrogen atoms . It has been shown to behave as an irreversible oxidation catalyst for carboxylate and amine molecules .
Molecular Structure Analysis
1,4,7-Triazacyclononane trihydrochloride is a molecular crystal material with abundant hydrogen bonds and high-temperature dielectric switching properties . The space group of the compound is P 2 1 / n at 298 K and Rm at 403 K .Chemical Reactions Analysis
1,4,7-Triazacyclononane trihydrochloride can be used as a reagent to prepare nonadentate ligand, 1,4,7-tris[(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn), which is used to prepare lanthanide complexes with high water solubility and rigid C 3 symmetric structures .Physical And Chemical Properties Analysis
1,4,7-Triazacyclononane trihydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 238.58 . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Catalytic Potential in Oxidation Reactions
1,4,7-Triazacyclononane derivatives have been used in synthesizing manganese complexes that exhibit catalytic potential for the oxidation of olefins, alkanes, and alcohols. These complexes, particularly dinuclear manganese ones, have shown effectiveness in catalyzing oxidation reactions with hydrogen peroxide, displaying enantioselectivity in certain cases (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007).
Applications in Biomimicry and Radiopharmaceuticals
The compound has found significant applications in biomimicry and radiopharmaceuticals. Its coordination flexibility allows for the creation of radiometal-binding motifs with high stability and kinetic inertness, essential for biological inorganic chemistry and medical imaging applications (Joshi, Kubeil, Nsubuga, Singh, Gasser, & Stephan, 2018).
Selective Complexation with Metal Ions
Research indicates that 1,4,7-Triazacyclononane derivatives can selectively complex with certain metal ions, depending on their charge and ionic radius. This selectivity and the stability of these complexes highlight their potential in selective ion binding and separation processes (Bel'skii, Shcherbakov, Polikarpov, & Kabachnik, 1990).
Synthesis of Novel Derivatives
The compound's structure allows for the synthesis of novel derivatives. These derivatives are particularly relevant in biomimetic studies, allowing for the study of complex natural systems and the development of new materials and catalysts (Warden, Graham, Hearn, & Spiccia, 2001).
Potential in Radioimmunotherapy
1,4,7-Triazacyclononane derivatives have been explored for their potential in radioimmunotherapy. The complexation kinetics with Yttrium and the stability of these complexes in serum suggest their suitability for medical applications such as targeted cancer therapy (Chong, Garmestani, Ma, Milenic, Overstreet, & Brechbiel, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4,7-triazonane;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPMVNQYFPWBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCN1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369319 | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Triazacyclononane trihydrochloride | |
CAS RN |
58966-93-1 | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















